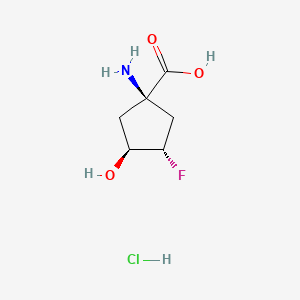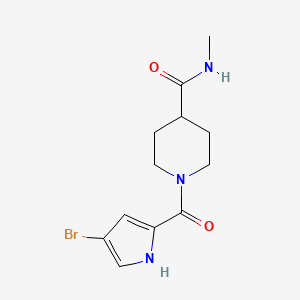![molecular formula C12H8ClN3OS B14908307 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chloropyridinylmethyl substituent at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate, which facilitates the formation of the thienopyrimidine core . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the chloropyridinylmethyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloropyridinylmethyl position.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound disrupts bacterial cell wall synthesis or interferes with essential enzymatic processes . In cancer research, it may inhibit key signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Thiacloprid: A neonicotinoid insecticide with a similar chloropyridinylmethyl group.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Compounds with a similar thienopyrimidine core, studied for their antimycobacterial activity.
Uniqueness
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyridinylmethyl group with a thienopyrimidine core sets it apart from other related compounds, offering unique opportunities for further research and development.
Propiedades
Fórmula molecular |
C12H8ClN3OS |
|---|---|
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
3-[(6-chloropyridin-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H8ClN3OS/c13-10-2-1-8(5-14-10)6-16-7-15-9-3-4-18-11(9)12(16)17/h1-5,7H,6H2 |
Clave InChI |
XCKCUTINDVKEOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CN2C=NC3=C(C2=O)SC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)










